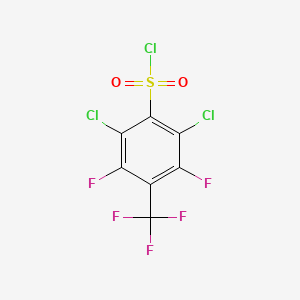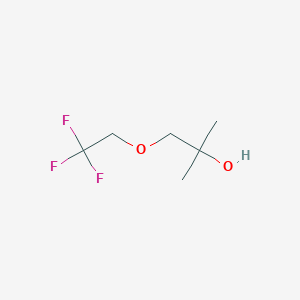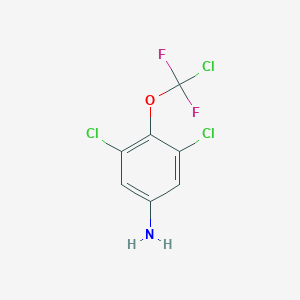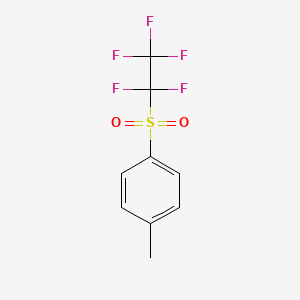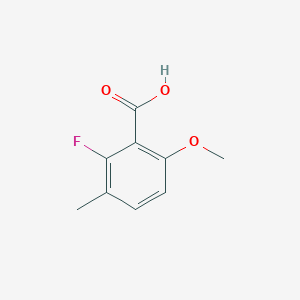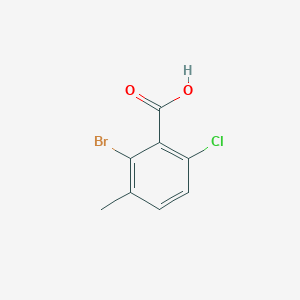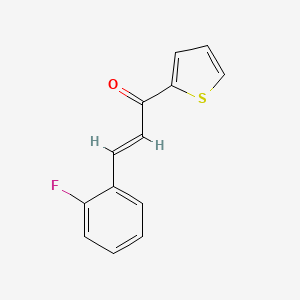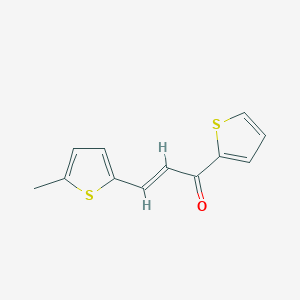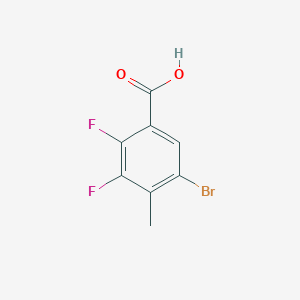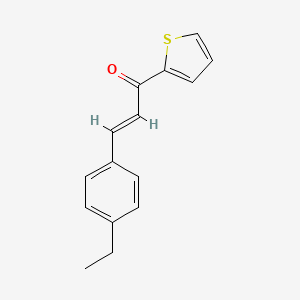
(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, or (2E)-3-(4-EPT), is a synthetic compound that has been studied for a variety of applications in scientific research. It is a tri-substituted alkenyl thiophene containing a prop-2-en-1-one moiety and an ethylphenyl substituent. This compound is of interest due to its potential applications in the fields of biochemistry, pharmacology, and biotechnology.
科学研究应用
((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been studied for a variety of applications in scientific research. It has been used as a model compound to study the mechanisms of biotransformation and biodegradation of alkenyl thiophenes, as well as the biotransformation of other aromatic compounds. It has also been used as a model compound to study the mechanisms of drug-drug interactions. Additionally, ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been studied for its potential applications in the fields of biochemistry, pharmacology, and biotechnology.
作用机制
((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) is metabolized in the body by various enzymes, including cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases. These enzymes catalyze the oxidation, hydrolysis, and conjugation of the compound, resulting in metabolites that can be further metabolized and excreted from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) have not been extensively studied. However, in vitro studies have shown that ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can inhibit the activity of cytochrome P450 enzymes, carboxylesterases, and glutathione S-transferases. Additionally, in vivo studies have shown that ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) is metabolized to a variety of metabolites, which may have different effects on the body.
实验室实验的优点和局限性
The advantages of using ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) for lab experiments include its low cost and its availability from commercial suppliers. Additionally, ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) has been used in a variety of studies, which makes it a useful model compound for studying the mechanisms of biotransformation and biodegradation of alkenyl thiophenes. The main limitation of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) for lab experiments is that its biochemical and physiological effects have not been extensively studied.
未来方向
The potential future directions for ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) include further studies on its biochemical and physiological effects, as well as its potential applications in biochemistry, pharmacology, and biotechnology. Additionally, further research could be conducted on the mechanisms of biotransformation and biodegradation of alkenyl thiophenes, as well as the biotransformation of other aromatic compounds. Finally, further research could be conducted on the potential interactions between ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) and other drugs, as well as its potential effects on drug-drug interactions.
合成方法
The synthesis of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can be achieved through a multicomponent reaction (MCR) involving 4-ethylphenol, thiophene-2-carbaldehyde, and ethyl prop-2-en-1-oate. The MCR is catalyzed by a Lewis acid such as zinc chloride, and the reaction is carried out in a solvent such as dichloromethane. The resulting product is a mixture of ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) and its diastereomer, (2Z)-3-(4-EPT). This mixture can be separated by column chromatography and the desired ((2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)-3-(4-EPT) can be isolated in high yields.
属性
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-2-12-5-7-13(8-6-12)9-10-14(16)15-4-3-11-17-15/h3-11H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNSWQALWPNSIZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
